Methyl 2-oxo-5-(propan-2-yl)cyclohexane-1-carboxylate
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Overview
Description
Methyl 2-oxo-5-(propan-2-yl)cyclohexane-1-carboxylate is a versatile organic compound with the molecular formula C₁₁H₁₈O₃ and a molecular weight of 198.26 g/mol . It is commonly used as a building block in organic synthesis and has applications in various fields including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxo-5-(propan-2-yl)cyclohexane-1-carboxylate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-5-(propan-2-yl)cyclohexane-1-carboxylate undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various ketones, alcohols, and substituted esters, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2-oxo-5-(propan-2-yl)cyclohexane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of Methyl 2-oxo-5-(propan-2-yl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and other proteins involved in these pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxo-1-cycloheptanecarboxylate: Similar in structure but with a seven-membered ring.
Ethyl 2-oxocyclopentanecarboxylate: Contains a five-membered ring and an ethyl ester group.
Uniqueness
Methyl 2-oxo-5-(propan-2-yl)cyclohexane-1-carboxylate is unique due to its six-membered ring structure and the presence of an isopropyl group, which imparts distinct chemical and physical properties. These features make it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Properties
IUPAC Name |
methyl 2-oxo-5-propan-2-ylcyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-7(2)8-4-5-10(12)9(6-8)11(13)14-3/h7-9H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUUHZWQXDDZAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(=O)C(C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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